molecular formula C25H20N2O6 B11045955 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11045955
M. Wt: 444.4 g/mol
InChI Key: PCGVVEQVFQTOOB-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a hydroxy group, a methoxybenzoyl group, and a pyridylmethyl group. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE likely involves multiple steps, including the formation of the pyrrole ring, the introduction of the benzodioxole and methoxybenzoyl groups, and the attachment of the pyridylmethyl group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxybenzoyl group would yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given its multiple functional groups that could interact with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(4-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(4-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H20N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20N2O6/c1-31-18-4-2-3-17(11-18)23(28)21-22(16-5-6-19-20(12-16)33-14-32-19)27(25(30)24(21)29)13-15-7-9-26-10-8-15/h2-12,22,28H,13-14H2,1H3/b23-21+

InChI Key

PCGVVEQVFQTOOB-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC5=C(C=C4)OCO5)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.